molecular formula C9H15N B14510863 2,3-Dimethylhept-2-enenitrile CAS No. 63967-56-6

2,3-Dimethylhept-2-enenitrile

Cat. No.: B14510863
CAS No.: 63967-56-6
M. Wt: 137.22 g/mol
InChI Key: OXJTWSPXGUSOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylhept-2-enenitrile (C₉H₁₅N) is an unsaturated nitrile characterized by a seven-carbon chain (heptene backbone) with a double bond at the second position and methyl groups at the second and third carbon atoms. Its molecular structure imparts unique physicochemical properties, including moderate hydrophobicity and reactivity typical of nitriles.

Properties

CAS No.

63967-56-6

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2,3-dimethylhept-2-enenitrile

InChI

InChI=1S/C9H15N/c1-4-5-6-8(2)9(3)7-10/h4-6H2,1-3H3

InChI Key

OXJTWSPXGUSOLF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(C)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylhept-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylhept-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or amides.

Scientific Research Applications

2,3-Dimethylhept-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylhept-2-enenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares functional group similarities with other nitriles, such as Pent-3-enenitrile (C₅H₇N, CAS 4635-87-4) . Key structural differences include:

  • Chain Length : The heptene backbone of 2,3-Dimethylhept-2-enenitrile provides greater hydrophobicity compared to shorter-chain nitriles like Pent-3-enenitrile.
Table 1: Structural Comparison
Property This compound Pent-3-enenitrile
Molecular Formula C₉H₁₅N C₅H₇N
Molecular Weight (g/mol) 137.23 (theoretical) 81.12
Double Bond Position 2-position 3-position
Substituents 2,3-dimethyl None

Reactivity and Hazards

While specific toxicological data for this compound are unavailable, comparisons can be drawn from Pent-3-enenitrile and general nitrile behavior:

  • Reactivity : Nitriles typically undergo hydrolysis to carboxylic acids or reduction to amines. The steric bulk in this compound may slow these reactions compared to Pent-3-enenitrile.
  • Hazards : Nitriles often release toxic hydrogen cyanide (HCN) upon decomposition. For Pent-3-enenitrile, first-aid measures include avoiding inhalation and skin contact . Similar precautions are advisable for this compound, though its larger size may reduce volatility and inhalation risks.

Environmental and Regulatory Considerations

  • Environmental Impact : Longer-chain nitriles like this compound are likely more persistent in the environment due to reduced water solubility.
  • Regulatory Status: No classification data exist for the target compound. In contrast, Pent-3-enenitrile lacks GHS/CLP classification but requires precautionary measures (e.g., P261, P262) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.